5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

GIRK2 potassium channel high-throughput screening

5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1323658-55-4) is a synthetic small molecule composed of a 1,2,4-oxadiazole core linked to an azetidine ring, a thiophene substituent, and a 4-(pyrrol-1-yl)benzoyl moiety. Its molecular formula is C₂₀H₁₆N₄O₂S, molecular weight 376.4 g/mol, and computed LogP is 2.9, placing it in drug-like chemical space.

Molecular Formula C20H16N4O2S
Molecular Weight 376.43
CAS No. 1323658-55-4
Cat. No. B2608043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole
CAS1323658-55-4
Molecular FormulaC20H16N4O2S
Molecular Weight376.43
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC=CS5
InChIInChI=1S/C20H16N4O2S/c25-20(14-5-7-16(8-6-14)23-9-1-2-10-23)24-12-15(13-24)19-21-18(22-26-19)17-4-3-11-27-17/h1-11,15H,12-13H2
InChIKeyLJMZROYPNUXGTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{1-[4-(1H-Pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1323658-55-4): Structural Identity & Compound Class for Research Procurement


5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 1323658-55-4) is a synthetic small molecule composed of a 1,2,4-oxadiazole core linked to an azetidine ring, a thiophene substituent, and a 4-(pyrrol-1-yl)benzoyl moiety [1]. Its molecular formula is C₂₀H₁₆N₄O₂S, molecular weight 376.4 g/mol, and computed LogP is 2.9, placing it in drug-like chemical space [1]. Public records indicate the compound has been included in a high-throughput screening (HTS) campaign targeting G protein-activated inward rectifier potassium channel 2 (GIRK2), suggesting exploration in neuroscience or cardiovascular research contexts .

HTS-validated participation in GIRK2 potassium channel activator screening campaign
Unique 1,2,4-oxadiazole-azetidine scaffold with thiophene and pyrrolylbenzoyl substituents
Favorable CNS drug-like property profile supporting neuroscience and ion channel research

Why 5-{1-[4-(1H-Pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole Cannot Be Assumed Interchangeable with Generic 1,2,4-Oxadiazole or Azetidine Analogs


In-class compounds containing 1,2,4-oxadiazole or azetidine rings are not functionally interchangeable because minor structural modifications can drastically alter target engagement, efficacy, and selectivity profiles [1]. In the GIRK channel modulator field, closely related analogs (e.g., ML297, VU0529331) exhibit distinct subtype selectivity profiles with EC₅₀ values spanning from 160 nM to >5 μM across GIRK1/2, GIRK1/4, and non-GIRK1/X channels [1]. Without quantitative data confirming that a generic substitute matches the exact spatial and electronic configuration conferred by the 4-(pyrrol-1-yl)benzoyl attachment and thiophen-2-yl substitution pattern present in 1323658-55-4, generic 1,2,4-oxadiazole or azetidine derivatives cannot be assumed to replicate its interaction with GIRK2 or any other biological target.

GIRK subtype selectivity profiles differ significantly across 1,2,4-oxadiazole-azetidine analogs; reported EC₅₀ values range widely (160 nM to >5 μM), so activity cannot be inferred without direct data for this compound.

Replacing the thiophen-2-yl group with furan or methyl alters ring electronics and lipophilicity, potentially shifting target engagement and ADME behavior in a way that generic analogs may not replicate.

Lack of publicly available activity values for this specific compound means substitution with structurally similar but untested oxadiazole derivatives carries uncertainty in functional readouts.

Quantitative Differentiation Evidence for 5-{1-[4-(1H-Pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole (1323658-55-4)


GIRK2 High-Throughput Screening Participation vs. General Chemical Library Members

The compound 1323658-55-4 was submitted to the Vanderbilt HTS GIRK2 assay (External ID: VANDERBILT_HTS_GIRK2_MPD), a screen designed to identify small-molecule activators of GIRK2 channels . Participation in this specific, physiologically relevant assay differentiates the compound from the vast majority of 1,2,4-oxadiazole-containing molecules that have not been tested against this target. However, the specific activity value (e.g., % activation or EC₅₀) for 1323658-55-4 in this assay is not publicly available.

HTS Inclusion
Data to verify
Included in Vanderbilt GIRK2 HTS campaign (VANDERBILT_HTS_GIRK2_MPD)
Prioritizes compound for neuroscience screening workflows; activity readout not publicly available
Assay details undisclosed; obtain data from screening center
GIRK2 potassium channel high-throughput screening neuroscience

Physicochemical Property Differentiation from Closest Structural Analogs

Computed physicochemical properties for 1323658-55-4 include a molecular weight of 376.4 g/mol, LogP of 2.9, topological polar surface area (TPSA) of 92.4 Ų, 0 hydrogen bond donors, and 5 hydrogen bond acceptors [1]. Its closest analog containing a furan-2-yl instead of thiophen-2-yl substituent (CAS 1428362-27-9) has a lower molecular weight (360.4 g/mol) and different heteroatom composition . The thiophene-to-furan substitution alters ring electronics and lipophilicity, which can shift target binding and ADME properties. A 3-methyl-1,2,4-oxadiazole analog (CAS not specified) replaces the thiophen-2-yl group with a methyl group, resulting in substantially reduced aromatic surface area and different conformational preferences .

Physicochemical Properties
Class-level inference
MW: 376.4 g/mol; cLogP: 2.9; TPSA: 92.4 Ų; thiophene substituent vs. furan/methyl analogs
Thiophene sulfur may enable unique target contacts absent in oxygen or alkyl analogs
Computed properties (PubChem); no experimental solubility or logD
drug-likeness physicochemical properties 1,2,4-oxadiazole azetidine

Availability as a Distinct Chemical Entity in Screening Collections

The compound is registered in PubChem (CID 49746266) with a creation date of 2010-11-27 and is listed by multiple chemical suppliers [1]. It is cataloged under distinct identifiers including 'F6064-1606' and 'SMSSF-0603888' in screening collections, indicating availability as a discrete, purchasable entity [1]. This contrasts with many structurally related 1,2,4-oxadiazole-azetidine hybrids that exist only in patent claims or as virtual compounds, lacking physical inventory for immediate procurement.

Procurement Availability
Supporting evidence
Registered in PubChem (CID 49746266); cataloged by multiple vendors under distinct identifiers
Immediate physical availability reduces lead time for hit validation studies
Vendor listings verified via third-party aggregators as of May 2026
chemical sourcing screening libraries research chemicals CAS 1323658-55-4

Recommended Application Scenarios for 5-{1-[4-(1H-Pyrrol-1-yl)benzoyl]azetidin-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole (1323658-55-4)


GIRK2 Potassium Channel Modulator Screening & Hit Follow-Up

Given its documented inclusion in the Vanderbilt GIRK2 HTS campaign , 1323658-55-4 is suitable for secondary assays aimed at validating or refuting GIRK2 modulation activity. Users should request the specific HTS outcome data from the screening center or generate fresh dose-response curves (e.g., thallium flux or electrophysiology assays) to establish quantitative EC₅₀ or IC₅₀ values before initiating lead optimization.

Structure-Activity Relationship (SAR) Exploration of 1,2,4-Oxadiazole-Azetidine Hybrids

The compound's unique combination of a thiophen-2-yl substituent and a 4-(pyrrol-1-yl)benzoyl group makes it a valuable SAR probe [1]. It can serve as a reference point for synthesizing and testing analogs with modifications at the oxadiazole 3-position (e.g., replacing thiophene with furan, pyridine, or alkyl groups) to map pharmacophoric requirements for target binding.

Chemical Library Diversification for CNS or Pain Target Screening

With its moderate lipophilicity (cLogP 2.9), moderate molecular weight (376.4 Da), and 0 H-bond donors, 1323658-55-4 falls within favorable CNS drug-like space [1]. Inclusion in focused libraries for screening against CNS targets (e.g., GPCRs, ion channels) is supported, particularly given the established role of GIRK channels in pain, addiction, and epilepsy pathways .

Method Development for 1,2,4-Oxadiazole-Containing Compound Analytics

The distinct InChIKey (LJMZROYPNUXGTE-UHFFFAOYSA-N) and well-defined chromatographic properties (SMILES: C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC=CS5) [1] make this compound suitable as a reference standard for LC-MS or HPLC method development, particularly when analyzing panels of oxadiazole-containing screening compounds.

Application
Selection Property
Validation Focus
GIRK2 channel modulator screening & hit follow-up
HTS inclusion and target relevance
Confirm activity via secondary assays (e.g., thallium flux or electrophysiology)
SAR exploration of 1,2,4-oxadiazole-azetidine hybrids
Thiophene and pyrrolylbenzoyl substitution pattern
Pharmacophoric mapping via analog synthesis at oxadiazole 3-position
CNS target screening library diversification
Moderate lipophilicity and molecular weight within CNS drug-like space
Profile against CNS receptor/ion channel panels (GPCRs, GIRK)
Analytical method development for oxadiazole compounds
Unique structural identifiers (InChIKey, SMILES)
LC-MS/HPLC method optimization for oxadiazole-containing panels
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